2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a morpholine ring, a thiazole ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form N-benzoyl-2-aminothiazole. This intermediate is then reacted with morpholine and phenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-morpholin-4-yl-benzothiazole
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
Uniqueness
2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring enhances solubility, while the thiazole and phenyl groups contribute to its stability and interaction with biological targets .
Properties
Molecular Formula |
C20H19N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-N,4-diphenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c24-19(21-16-9-5-2-6-10-16)18-17(15-7-3-1-4-8-15)22-20(26-18)23-11-13-25-14-12-23/h1-10H,11-14H2,(H,21,24) |
InChI Key |
CULSAAANTMTVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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